molecular formula CH3N3O3 B1361781 Nitrourea CAS No. 556-89-8

Nitrourea

Cat. No. B1361781
Key on ui cas rn: 556-89-8
M. Wt: 105.05 g/mol
InChI Key: CMUOJBJRZUHRMU-UHFFFAOYSA-N
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Patent
US04999356

Procedure details

A mixture of 5.5 g of 3-(1-piperazinyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole, 4.8 g of nitrourea, and 80 ml of dimethylformamide was heated on a steam bath for 15 minutes. The reaction mixture was then poured into water and the resulting precipitate was collected, washed with water, and dried. The precipitate was purified on a Water's Model 500 Preparative High Pressure Liquid Chromatograph (2×) utilizing two silica gel columns and chloroform/methanol (5%) as the eluent. Concentration of the appropriate fractions yielded a solid which was recrystallized from acetonitrile to afford 2.3 g (37%) of 4-[1-(4-trifluoromethyl)phenyl)-1H-indazol-3-yl]-1-piperazine carboxamide, m.p. 138°-140°.
Name
3-(1-piperazinyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2C3C(=CC=CC=3)N(C3C=CC(C(F)(F)F)=CC=3)[N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[N+](NC(N)=O)([O-])=[O:27].CN(C)C=O>O>[N:1]1([C:7]([NH2:8])=[O:27])[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1

Inputs

Step One
Name
3-(1-piperazinyl)-1-[4-(trifluoromethyl)phenyl]-1H-indazole
Quantity
5.5 g
Type
reactant
Smiles
N1(CCNCC1)C1=NN(C2=CC=CC=C12)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
4.8 g
Type
reactant
Smiles
[N+](=O)([O-])NC(=O)N
Name
Quantity
80 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated on a steam bath for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the resulting precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The precipitate was purified on a Water'
CUSTOM
Type
CUSTOM
Details
Concentration of the appropriate fractions yielded a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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